

The Total Synthesis of Oroidin: A Detailed Overview of Methodologies and Reaction Schemes

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Compound of Interest

Compound Name: Oroidin

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Introduction

Oroidin, a pyrrole-imidazole alkaloid originally isolated from the marine sponge *Agelas oroides*, serves as a key biosynthetic precursor to a diverse family of structurally complex and biologically active marine natural products. Its unique structure, featuring a dibrominated pyrrole carboxamide linked to a 2-aminoimidazole moiety via an allylic amine, has captivated the interest of the synthetic chemistry community. The pursuit of its total synthesis has led to the development of several innovative strategies, providing valuable insights into the construction of its core components and paving the way for the synthesis of more complex analogs for biological evaluation. This document provides a detailed overview of the primary methodologies for the total synthesis of **oroidin**, complete with reaction schemes, experimental protocols for key steps, and a comparative analysis of quantitative data.

Core Synthetic Strategies

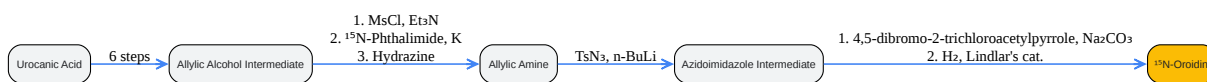
The total synthesis of **oroidin** can be broadly categorized into three main strategic approaches, primarily differing in the construction of the crucial 2-aminoimidazole portion of the molecule and the sequence of assembling the key fragments. These strategies include:

- **Synthesis from Urocanic Acid:** This approach leverages a commercially available starting material that already contains the imidazole core.
- **Synthesis from Ornithine:** This strategy utilizes the amino acid ornithine as a precursor to construct the 2-aminoimidazole ring.
- **Synthesis via an Imidazo[1,2-a]pyrimidine Intermediate:** This methodology employs a heterocyclic intermediate which is later converted to the 2-aminoimidazole moiety.

Strategy 1: Synthesis from Urocanic Acid

This approach, demonstrated in the synthesis of ^{15}N -labeled **oroidin**, offers a concise route by utilizing the pre-existing imidazole ring of urocanic acid.^[1]

Reaction Scheme



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Caption: Synthesis of ^{15}N -**Oroidin** from Urocanic Acid.

Experimental Protocols for Key Steps

1. Synthesis of the Azidoimidazole Intermediate:

- **Procedure:** To a solution of the allylic amine in anhydrous THF at $-78\text{ }^{\circ}\text{C}$ under an inert atmosphere, n-butyllithium is added dropwise. After stirring for 30 minutes, a solution of tosyl azide (TsN₃) in THF is added slowly. The reaction is stirred at $-78\text{ }^{\circ}\text{C}$ for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.^[1]

2. Amide Coupling and Azide Reduction to form ^{15}N -**Oroidin**:

- Procedure: To a solution of the azidoimidazole intermediate in DMF are added sodium carbonate and 4,5-dibromo-2-trichloroacetylpyrrole. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amide is then dissolved in a mixture of methanol and ethyl acetate, and Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) is added. The reaction mixture is stirred under a hydrogen atmosphere for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 15N-**oroidin**, which can be further purified by chromatography.[1]

Quantitative Data

Step	Product	Yield (%)	Reference
Conversion of Urocanic Acid to Allylic Alcohol	Allylic Alcohol Intermediate	-	[1]
Conversion to Allylic Amine	Allylic Amine	42 (2 steps)	[1]
Azidation	Azidoimidazole Intermediate	94	[1]
Amide Coupling and Azide Reduction	15N-Oroidin	76 (2 steps)	[1]

Strategy 2: Synthesis from Ornithine

This strategy builds the 2-aminoimidazole ring from the amino acid ornithine.

Reaction Scheme



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Caption: Synthesis of **Oroidin** from Ornithine.

Experimental Protocols for Key Steps

1. Synthesis of (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine:

- Note: Detailed experimental procedures for this specific multi-step conversion were not fully available in the searched literature. The general transformation involves protection of the amino groups of ornithine, formation of a Weinreb amide, reduction to an aldehyde, cyclization to form the 2-aminoimidazole ring, and subsequent olefination/elimination to introduce the double bond.[2]

2. Amide Coupling to form **Oroidin**:

- Procedure: To a solution of (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine and 4,5-dibromo-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent such as DMF, a coupling reagent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is purified by column chromatography to afford **oroidin**. [2]

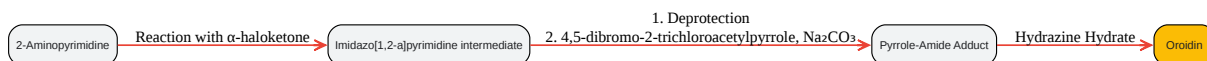
Quantitative Data

Step	Product	Yield (%)	Reference
Synthesis of (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine	(E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine	Moderate	[2]
Amide Coupling	Oroidin	Moderate	[2]

Strategy 3: Synthesis via an Imidazo[1,2-a]pyrimidine Intermediate

This efficient approach constructs a fused heterocyclic system that is subsequently cleaved to reveal the desired 2-aminoimidazole moiety of **oroidin**. [3]

Reaction Scheme



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Caption: Synthesis of **Oroidin** via an Imidazo[1,2-a]pyrimidine.

Experimental Protocols for Key Steps

1. Synthesis of the Pyrrole-Amide Adduct:

- Procedure: To a solution of the deprotected imidazo[1,2-a]pyrimidine amine intermediate (10 mmol) in anhydrous DMF (10 ml), anhydrous sodium carbonate (5.10 g, 0.05 mol) is added, and the reaction mixture is stirred for 10 minutes. 4,5-dibromo-2-trichloroacetylpyrrole (15 mmol) is then added, and the reaction mixture is stirred at 55 °C for 2 hours. After completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and purified by column chromatography.[3]

2. Cleavage of the Imidazo[1,2-a]pyrimidine Ring to Yield **Oroidin**:

- Procedure: To the pyrrole-amide adduct (0.071 mmol) is added hydrazine hydrate (3 mL). The mixture is stirred for 30 minutes at room temperature. After completion of the reaction (monitored by TLC), the excess hydrazine is removed under reduced pressure. The residue is then purified by preparative chromatography to yield **oroidin**.[3]

Quantitative Data

Step	Product	Yield (%)	Reference
Amide Coupling	Pyrrole-Amide Adduct	-	[3]
Imidazo[1,2-a]pyrimidine Ring Cleavage	Oroidin	65	[3]

Conclusion

The total synthesis of **oroidin** has been successfully achieved through various strategic routes, each with its own merits regarding starting material availability, convergency, and overall efficiency. The methodologies outlined herein provide a robust toolkit for chemists engaged in the synthesis of pyrrole-imidazole alkaloids and their analogs. The development of these synthetic pathways not only enables access to **oroidin** for further biological studies but also fuels the ongoing efforts to synthesize more complex members of this fascinating family of marine natural products. The detailed protocols and comparative data presented serve as a valuable resource for researchers in natural product synthesis and drug discovery.

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